molecular formula C6H8N4O B13253112 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one

Cat. No.: B13253112
M. Wt: 152.15 g/mol
InChI Key: ZOYXLBWWDKNPCW-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound that features a fusion of triazole and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepin-4-one

InChI

InChI=1S/C6H8N4O/c11-6-5-4-8-9-10(5)3-1-2-7-6/h4H,1-3H2,(H,7,11)

InChI Key

ZOYXLBWWDKNPCW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CN=NN2C1

Origin of Product

United States

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